

Thermodynamic Properties of Diethylenetriamine (DETA) Solutions: A Technical Guide

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Compound of Interest

Compound Name: Diethylenetriamine

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This technical guide provides a comprehensive overview of the key thermodynamic properties of **Diethylenetriamine** (DETA) solutions. DETA, an aliphatic ethylene amine with two primary and one secondary amine group, is utilized in a variety of applications, including as a solvent for plastics and dyes, in the manufacturing of corrosion inhibitors, and as a component in CO₂ capture technologies.^{[1][2]} A thorough understanding of its thermodynamic properties is crucial for process design, optimization, and modeling in these and other applications.

Physicochemical Properties of Pure Diethylenetriamine

Before delving into the properties of DETA solutions, it is essential to understand the fundamental physicochemical characteristics of pure DETA.

Property	Value	Conditions
Molecular Formula	C4H13N3	
Molar Mass	103.17 g/mol	[3]
Appearance	Clear, colorless to yellow viscous liquid	[3][4][5]
Odor	Ammonia-like	[1][3][5]
Boiling Point	206-209 °C	at 1013 hPa[6]
Melting Point	-39 °C	[4]
Density	0.955 g/mL	at 25 °C[1]
0.95 g/cm ³	at 20 °C[6]	
950 kg/m ³	at 20 °C[3]	
Viscosity	7.16 mm ² /s (kinematic)	at 20 °C[7]
7 mPa·s (dynamic)	at 20 °C[3]	
5.05 mPa·s (dynamic)	at 20 °C[7]	
Vapor Pressure	0.08 mm Hg	at 20 °C[1]
37 Pa	at 20 °C[4]	
0.2 hPa	at 20 °C[6]	
Flash Point	97 °C (closed cup)	[4]
104 °C (open crucible)	[3]	
Auto-ignition Temperature	358 °C	[4]
Solubility	Miscible in water and polar organic solvents	[1]

Thermodynamic Properties of Aqueous DETA Solutions

The thermodynamic properties of aqueous DETA solutions are highly dependent on concentration and temperature. The following sections summarize key properties and the experimental methods used for their determination.

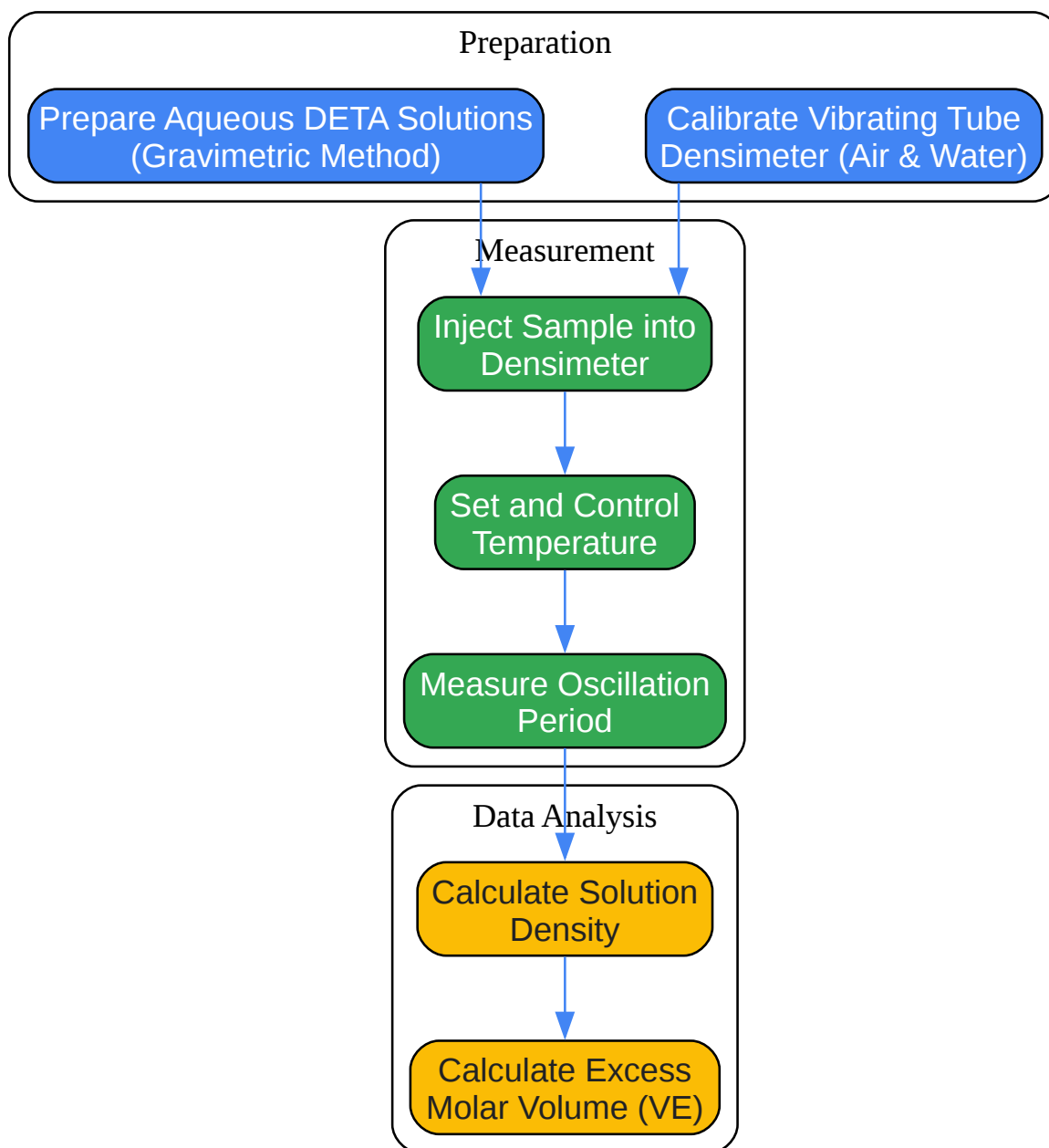
Density and Excess Molar Volume

Densities of aqueous DETA solutions have been measured across the entire concentration range and at various temperatures.^{[8][9]} From this experimental data, the excess molar volume (VE), a measure of the deviation from ideal mixing, can be determined.

Experimental Protocol: Density Measurement

A common and accurate method for measuring the density of liquid solutions is the use of a vibrating tube densimeter.^[10]

- **Calibration:** The instrument is first calibrated using substances with well-known densities, such as dry air and pure water, at the desired experimental temperatures.
- **Sample Preparation:** Aqueous solutions of DETA are prepared gravimetrically at various concentrations.
- **Measurement:** The prepared sample is injected into the vibrating U-tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.
- **Temperature Control:** The temperature of the sample is precisely controlled throughout the measurement using a Peltier thermostat.
- **Data Analysis:** The density is calculated from the measured oscillation period using the calibration constants. The excess molar volume is then calculated from the densities of the mixture and the pure components.



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Experimental workflow for density and excess molar volume determination.

Viscosity and Excess Gibbs Free Energy of Activation

The viscosity of aqueous DETA solutions has also been investigated as a function of concentration and temperature.[8][9] These measurements are crucial for understanding fluid dynamics in process equipment. The theory of rate processes by Eyring can be applied to the

experimental viscosity data to determine the excess Gibbs free energy of activation for viscous flow (ΔG^*E), which provides insights into the molecular interactions within the solution.[9]

Experimental Protocol: Viscosity Measurement

A falling body viscometer is a suitable instrument for measuring the viscosity of amine solutions.[10]

- **Calibration:** The viscometer is calibrated using standard viscosity fluids.
- **Sample Loading:** The sample chamber is filled with the prepared DETA solution.
- **Measurement Principle:** A piston or sphere is allowed to fall under gravity through the liquid. The time it takes for the object to fall a specific distance is measured.
- **Temperature and Pressure Control:** The temperature is maintained using a thermostatic bath, and measurements can be performed at various pressures.
- **Data Analysis:** The viscosity of the solution is calculated from the fall time, the density of the falling object and the fluid, and the calibration constants of the instrument. The excess Gibbs free energy of activation for viscous flow is then derived using Eyring's viscosity model.[9]

Heat Capacity

Molar heat capacities (C_p) of aqueous DETA solutions have been measured at atmospheric pressure over a range of temperatures.[11] These data are essential for energy balance calculations in processes involving heat exchange. The temperature dependence of the heat capacity of pure DETA can be represented by a linear relationship.[11] For binary solutions, the excess molar heat capacity (CPE) can be calculated and correlated using a Redlich-Kister-type equation.[11]

Experimental Protocol: Heat Capacity Measurement

Heat flow differential scanning calorimetry (DSC) is a common technique for measuring the heat capacity of liquids.[11]

- **Sample Preparation:** Samples of known mass are hermetically sealed in pans. An empty pan is used as a reference.

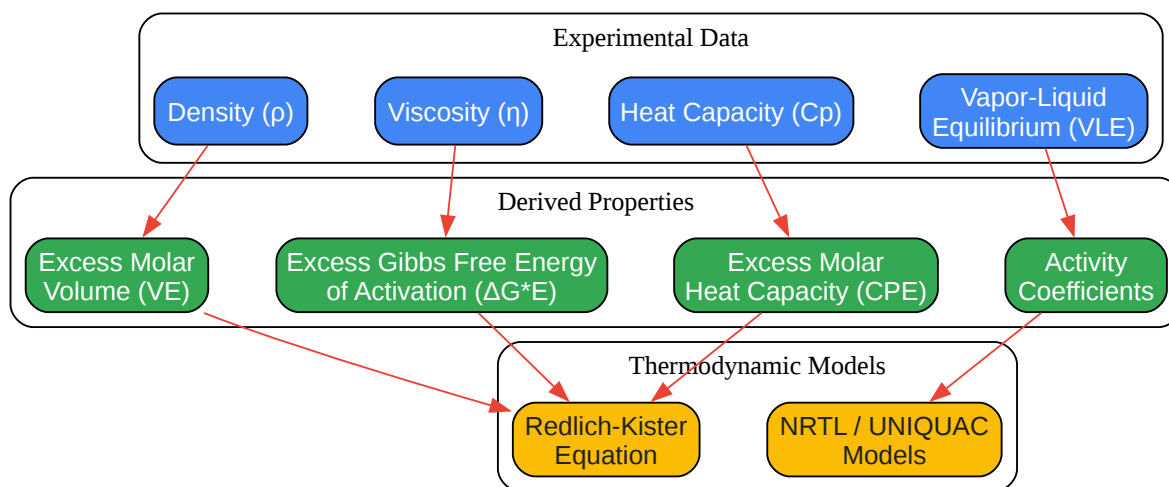
- **Instrument Setup:** The DSC instrument is programmed with a specific temperature profile, which typically includes an isothermal segment followed by a heating ramp at a constant rate.
- **Measurement:** The sample and reference pans are heated, and the differential heat flow required to maintain both at the same temperature is measured.
- **Calibration:** The heat capacity is calibrated using a standard material with a known heat capacity, such as sapphire.
- **Data Analysis:** The heat capacity of the sample is determined by comparing the heat flow to the sample with that of the standard.

Vapor-Liquid Equilibria

The vapor pressure of aqueous DETA solutions is a critical property for processes involving phase changes, such as distillation and absorption. Vapor pressures of pure and aqueous DETA have been measured using static apparatus at various temperatures.^[12] The experimental data can be correlated with models such as the Antoine equation for pure components and thermodynamic models like NRTL and UNIQUAC for mixtures.^[12]

Relationships Between Thermodynamic Properties

The various thermodynamic properties of DETA solutions are interconnected. Understanding these relationships is crucial for developing comprehensive thermodynamic models.



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Logical relationships between thermodynamic properties and models.

Applications in CO₂ Capture

Aqueous solutions of DETA are being investigated as potential solvents for CO₂ capture due to their high absorption capacity and fast reaction kinetics.[2][13][14] The thermodynamic properties discussed in this guide are essential for the design and simulation of CO₂ capture processes using DETA-based solvents. For instance, heat capacity data is crucial for calculating the energy required for solvent regeneration, while vapor-liquid equilibrium data is necessary for modeling the absorber and stripper columns.[15] The corrosive nature of DETA solutions, especially when loaded with CO₂, is another important factor that needs to be considered in equipment design and material selection.[16]

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